molecular formula C16H14F3N5S B15112051 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine

Cat. No.: B15112051
M. Wt: 365.4 g/mol
InChI Key: GZNOTVKFGODGMA-UHFFFAOYSA-N
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Description

1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is a heterocyclic compound that features a thiazolo-pyridine core fused with a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine typically involves the annulation of a thiazole ring to a pyridine derivative, followed by the introduction of a piperazine moiety. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The reaction temperature is usually maintained between 60-100°C to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available pyridine and thiazole derivatives. The process includes purification steps such as recrystallization or chromatography to ensure high purity of the final product. The scalability of the synthesis is crucial for industrial applications, and optimization of reaction conditions is often required to achieve high yields and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether at 0°C.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide at reflux temperature.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

  • 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}hydrazine
  • N-(4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-yl)acetamide
  • 1H-1,2,3-Triazolo[4,5-b]pyridine

Comparison: Compared to similar compounds, 1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and potential biological activity. The piperazine ring also provides additional sites for chemical modification, allowing for the development of a wide range of derivatives with diverse biological activities .

Properties

Molecular Formula

C16H14F3N5S

Molecular Weight

365.4 g/mol

IUPAC Name

2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C16H14F3N5S/c17-16(18,19)11-1-2-14(21-9-11)23-5-7-24(8-6-23)15-22-12-10-20-4-3-13(12)25-15/h1-4,9-10H,5-8H2

InChI Key

GZNOTVKFGODGMA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC4=C(S3)C=CN=C4

Origin of Product

United States

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